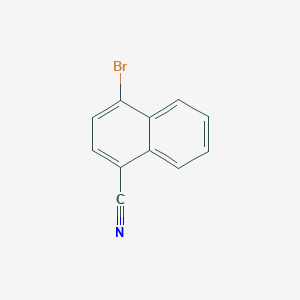

4-Bromonaphthalene-1-carbonitrile

説明

Contextual Significance within Halogenated Naphthalene (B1677914) Derivatives

Halogenated naphthalenes are a broad class of compounds that have been investigated for a diverse range of applications, from industrial uses to advanced materials science. researchgate.netgoogle.com Historically, polychlorinated naphthalenes (PCNs) were used as electric insulators, lubricants, and fungicides. researchgate.net More contemporary research focuses on the unique electronic and physical properties imparted by halogen substitution on the naphthalene ring.

The introduction of halogen atoms can significantly alter the properties of the parent naphthalene molecule. For instance, perfluorohalogenated naphthalenes are studied for their potential in creating new types of molecular interactions, such as σ-hole and π-hole bonding, which are relevant in crystal engineering and materials science. rsc.org Brominated naphthalenes, a subset to which 4-bromonaphthalene-1-carbonitrile belongs, are also key precursors in organic synthesis. The bromine atom serves as a versatile handle for various coupling reactions, while the naphthalene scaffold itself is a component in many bioactive compounds and functional materials. google.com The presence of the additional nitrile group in this compound further enhances its synthetic utility, distinguishing it from simpler bromonaphthalenes.

Overview of Research Trajectories

The primary research trajectory for this compound is its application as a chemical intermediate in multi-step organic synthesis. synchem.degoogle.com The dual functionality of the molecule—a reactive bromo group and a nitrile group that can be hydrolyzed, reduced, or converted to other functional groups—allows for sequential and regioselective modifications.

A detailed synthetic pathway for this compound has been documented, starting from 1-methyl naphthalene. google.com This multi-step process underscores the compound's role as a constructed building block rather than a naturally occurring substance. The synthesis involves a series of transformations to introduce and modify functional groups on the naphthalene core, culminating in the desired product. google.com

Multi-step Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Purpose | Source |

|---|---|---|---|---|---|

| 1 | 1-Methylnaphthalene | N-bromosuccinimide (NBS) | 4-Bromo-1-methylnaphthalene | Ring bromination | google.com |

| 2 | 4-Bromo-1-methylnaphthalene | N-bromosuccinimide (NBS), Benzoyl peroxide (BPO) | 4-Bromo-1-(bromomethyl)naphthalene | Side-chain bromination | google.com |

| 3 | 4-Bromo-1-(bromomethyl)naphthalene | Hexamethylenetetramine | 4-Bromo-1-naphthaldehyde (B41720) | Sommelet reaction to form aldehyde | google.com |

| 4 | 4-Bromo-1-naphthaldehyde | Hydroxylamine (B1172632) hydrochloride, Triethylamine | 4-Bromo-1-naphthaldehyde oxime | Oximation of the aldehyde | google.com |

| 5 | 4-Bromo-1-naphthaldehyde oxime | Acetic anhydride | this compound | Dehydration of the oxime to nitrile | google.com |

An alternative, though less favorable, synthesis route involves a diazo-reaction starting from 4-bromo-naphthalidine. google.com However, this method is noted for the instability of the diazonium intermediate and the use of highly toxic potassium cyanide. google.com The existence of these detailed synthetic routes highlights that the principal focus of research on this compound is its creation and subsequent use as a precursor for other, more complex chemical entities in fields like pharmaceuticals and fine chemicals. alfachemch.comlookchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKIWUNXKKMMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562722 | |

| Record name | 4-Bromonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92616-49-4 | |

| Record name | 4-Bromonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-naphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromonaphthalene 1 Carbonitrile

Multi-step Synthesis Approaches

Multi-step synthesis provides a strategic route to complex molecules from simpler starting materials. For 4-bromonaphthalene-1-carbonitrile, two notable multi-step approaches have been documented: one beginning with the bromination of 1-methylnaphthalene and subsequent functional group transformations, and another involving diazotization and substitution reactions.

Bromination of 1-Methylnaphthalene and Subsequent Transformations

A prominent synthetic route to this compound commences with 1-methylnaphthalene, proceeding through a series of reactions to build the desired molecular structure. This pathway involves the initial bromination of the naphthalene (B1677914) ring, followed by functionalization of the methyl group to ultimately yield the carbonitrile. google.com

The initial step of this synthesis involves the selective bromination of the naphthalene ring of 1-methylnaphthalene to produce 4-bromo-1-methylnaphthalene. This electrophilic aromatic substitution is a crucial transformation that introduces the bromo substituent at the desired position.

Following the ring bromination, the synthesis focuses on the transformation of the methyl group into the carbonitrile functionality. This is achieved through a sequence of reactions that include bromination of the methyl group, a Sommelet reaction to form an aldehyde, and finally, conversion of the aldehyde to the carbonitrile via an oxime intermediate. google.com

Detailed Synthetic Steps and Reagents:

| Step | Starting Material | Reagent(s) | Product |

| 1 | 1-Methylnaphthalene | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | 4-Bromo-1-methylnaphthalene |

| 2 | 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride | 4-Bromo-1-(bromomethyl)naphthalene |

| 3 | 4-Bromo-1-(bromomethyl)naphthalene | Hexamethylenetetramine, Acetic acid, Water | 4-Bromo-1-naphthaldehyde (B41720) |

| 4 | 4-Bromo-1-naphthaldehyde | Hydroxylamine (B1172632) hydrochloride, Triethylamine, Acetonitrile | 4-Bromo-1-naphthaldehyde oxime |

| 5 | 4-Bromo-1-naphthaldehyde oxime | Copper (II) acetate monohydrate, Acetonitrile | This compound |

The second phase of this synthetic approach involves the selective bromination of the methyl group of 4-bromo-1-methylnaphthalene. google.com This reaction is a free-radical substitution, typically initiated by a radical initiator such as benzoyl peroxide (BPO). N-Bromosuccinimide (NBS) is commonly employed as the brominating agent in a nonpolar solvent like carbon tetrachloride. This step converts the methyl group into a bromomethyl group, yielding 4-bromo-1-(bromomethyl)naphthalene, a key intermediate for the subsequent Sommelet reaction. google.com

The transformation of the bromomethyl group into an aldehyde is accomplished through the Sommelet reaction. In this process, 4-bromo-1-(bromomethyl)naphthalene reacts with hexamethylenetetramine to form a quaternary ammonium salt. This salt is then hydrolyzed, typically in a mixture of acetic acid and water, to yield 4-bromo-1-naphthaldehyde. google.com The reaction conditions, such as temperature and reactant ratios, are critical for achieving a good yield of the aldehyde. google.com

The final steps in this synthetic sequence involve the conversion of the aldehyde to the target carbonitrile. First, 4-bromo-1-naphthaldehyde is treated with hydroxylamine hydrochloride in the presence of a base, such as triethylamine, to form 4-bromo-1-naphthaldehyde oxime. google.com This reaction is a condensation reaction where the carbonyl group of the aldehyde is converted to an oxime.

Subsequently, the oxime is dehydrated to yield the carbonitrile. A variety of dehydrating agents can be used for this purpose. In one documented method, copper (II) acetate monohydrate in acetonitrile is used to facilitate the dehydration of 4-bromo-1-naphthaldehyde oxime to produce this compound. google.com

Reaction Conditions for Oxime Formation and Dehydration:

| Reaction | Starting Material | Reagent(s) | Solvent | Temperature | Yield |

| Oximation | 4-Bromo-1-naphthaldehyde | Hydroxylamine hydrochloride, Triethylamine | Acetonitrile | 75-82 °C | 88.3% |

| Dehydration | 4-Bromo-1-naphthaldehyde oxime | Copper (II) acetate monohydrate | Acetonitrile | 75-82 °C | 94.7% (two-step) |

Diazotization and Substitution Reactions

An alternative synthetic route to this compound involves the diazotization of a suitable amino-naphthalene precursor followed by a substitution reaction. This method can start from 4-amino-1-naphthonitrile, which is converted to a diazonium salt that is then substituted with a bromide. google.com

Concerns Regarding Toxic Reagents (e.g., Potassium Cyanide)

A significant drawback of the traditional Sandmeyer reaction is its reliance on highly toxic cyanide sources. google.com Potassium cyanide (KCN) is a potent inhibitor of cellular respiration and can be fatal if ingested or exposed to in even small amounts. nih.govsci-hub.se Its use in industrial processes necessitates stringent safety protocols, including specialized handling, storage, and disposal procedures to prevent accidental exposure. nih.gov The high toxicity of KCN and the instability of the intermediate diazonium salts are notable disadvantages of this synthetic route. google.com

Modern variations of the Sandmeyer cyanation aim to mitigate these risks by using less toxic cyanide sources or alternative catalytic systems. For instance, palladium-catalyzed methods have been developed that can use acetonitrile as a non-metallic, less hazardous source for the cyano group. researchgate.net

Synthesis from 1,2,3,4-Tetralin Derivatives

An alternative synthetic approach begins with 1,2,3,4-tetrahydronaphthalene (tetralin), a partially hydrogenated derivative of naphthalene. wikipedia.orggoogle.com This pathway involves a series of reactions that likely include the aromatization of the tetralin ring to form the naphthalene scaffold, followed by bromination and cyanation steps.

Synthesis from 1-Bromo-4-methylnaphthalene

A more recent and refined method for synthesizing this compound starts from 1-methylnaphthalene. google.com This multi-step process is designed to overcome the drawbacks of previous methods by avoiding highly toxic reagents like potassium cyanide and offering better control over the reaction sequence. google.com

The five main steps in this synthesis are:

Ring Bromination: 1-methylnaphthalene is first brominated to selectively add a bromine atom at the 4-position, yielding 4-bromo-1-methylnaphthalene. N-bromosuccinimide is often used as the brominating agent for this step. google.com

Side-Chain Bromination: The methyl group of 4-bromo-1-methylnaphthalene is then brominated, typically using N-bromosuccinimide with a radical initiator like benzoyl peroxide, to produce 4-bromo-1-(bromomethyl)naphthalene. google.com

Sommelet Reaction: The resulting 4-bromo-1-(bromomethyl)naphthalene undergoes a Sommelet reaction with hexamethylenetetramine. This reaction converts the bromomethyl group into an aldehyde, forming 4-bromo-1-naphthaldehyde. google.com

Oximation: The aldehyde is then reacted with hydroxylamine hydrochloride to form an oxime, 4-bromo-1-naphthaldehyde oxime. google.com

Dehydration: In the final step, the oxime is dehydrated to yield the target compound, this compound. This can be achieved using reagents such as copper acetate monohydrate. google.com

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Reaction Step | Reported Yield Range |

|---|---|---|

| Sandmeyer Reaction (from 4-bromo-1-aminonaphthalene) | Diazotization & Cyanation | 52-93% |

| From 1,2,3,4-Tetralin | Bromination/Aromatization | Lower yields due to side reactions |

| From 1-Methylnaphthalene | Sommelet Reaction | 71.3% |

| Oximation & Dehydration | 94.6% (two-step recovery) |

Economic Viability of Precursors and Reagents

The economic feasibility of a synthetic route is determined by the cost of starting materials, reagents, and the complexity of the manufacturing process. The precursor for the Sandmeyer route, 4-bromo-1-aminonaphthalene, is noted to be relatively expensive, which adds to the total cost. google.com

| Synthetic Route Precursor | Relative Cost | Economic Considerations |

|---|---|---|

| 4-bromo-1-aminonaphthalene | High | Expensive starting material. google.com Use of toxic and unstable reagents. |

| 1,2,3,4-Tetralin | Low | Inexpensive precursor, but costs increase due to bromine handling and difficult purification. google.com |

| 1-Methylnaphthalene | Low | Cheap and readily available raw material; high overall yield and suitability for industrial production. google.com |

Environmental and Safety Implications of Reaction Conditions

The multi-step synthesis of this compound, while effective, employs a range of reagents and solvents with notable environmental and safety concerns. A thorough assessment of these implications is crucial for the development of safer and more sustainable manufacturing processes.

A significant concern in the second step, the benzylic bromination, is the use of carbon tetrachloride (CCl4) as a solvent. Carbon tetrachloride is a known ozone-depleting substance and its use is heavily restricted due to its environmental impact. Furthermore, it is a suspected human carcinogen and can cause severe damage to the liver and kidneys upon exposure. While effective for radical reactions, the toxicity and environmental persistence of CCl4 necessitate the exploration of alternative solvents. Acetonitrile, used as a solvent in the first and fifth steps, is flammable and can cause irritation upon exposure. While it is considered to have low persistence in water, it can be toxic to aquatic life at high concentrations.

The Sommelet reaction, employed for the synthesis of the aldehyde intermediate, utilizes hexamethylenetetramine. This compound is a flammable solid and can cause skin and respiratory irritation. The reaction itself can be exothermic and requires careful temperature control. The waste stream from this step will contain byproducts from the decomposition of hexamethylenetetramine and the aqueous workup.

The cumulative effect of these reagents and solvents results in a process with a considerable environmental footprint. The generation of halogenated organic waste, the use of toxic and ozone-depleting substances, and the potential for hazardous reactions highlight the need for greener synthetic alternatives.

Table 1: Summary of Reagents and their Primary Environmental and Safety Concerns in the Synthesis of this compound

| Reagent/Solvent | Role in Synthesis | Primary Environmental and Safety Concerns |

| N-Bromosuccinimide (NBS) | Brominating agent | Skin and eye irritant, harmful if ingested or inhaled, decomposition releases toxic bromine. |

| Benzoyl Peroxide | Radical initiator | Can be explosive, skin irritant. |

| Carbon Tetrachloride (CCl4) | Solvent | Ozone-depleting substance, suspected carcinogen, hepatotoxic, nephrotoxic. |

| Acetonitrile | Solvent | Flammable, irritant, toxic to aquatic life at high concentrations. |

| Hexamethylenetetramine | Reagent in Sommelet reaction | Flammable solid, skin and respiratory irritant. |

| Hydroxylamine Hydrochloride | Reagent for oxime formation | Corrosive, skin and eye irritant. |

| Triethylamine | Base | Flammable, corrosive, toxic if inhaled or absorbed through the skin. |

Emerging Synthetic Strategies

In response to the environmental and safety drawbacks of traditional synthetic methods, the field of green chemistry offers promising alternatives for the synthesis of this compound. These emerging strategies focus on the use of less hazardous reagents, more benign reaction conditions, and improved atom economy.

One area of significant potential lies in the development of greener bromination techniques. The use of molecular bromine over solid catalysts, such as zeolites or montmorillonite clay, presents a more environmentally friendly approach. These solid acids can enhance the selectivity of the bromination reaction, potentially reducing the formation of unwanted byproducts and simplifying purification. Furthermore, in-situ generation of bromine from less hazardous sources, coupled with flow chemistry, offers a safer and more controlled method for bromination, minimizing the risks associated with handling and transporting elemental bromine.

For the crucial cyanation step, modern transition-metal catalysis, particularly with nickel, has emerged as a powerful and sustainable alternative to traditional methods that often employ highly toxic cyanide salts. Nickel-catalyzed cyanation of aryl halides can proceed under milder conditions and with a broader substrate scope. Recent advancements have focused on using less toxic cyanide sources, such as organic cyanides, or developing catalytic systems that are tolerant to air and moisture, further enhancing their practicality and safety. A potential greener route for the final step could involve the direct nickel-catalyzed cyanation of 1,4-dibromonaphthalene, which would bypass the multi-step conversion of the methyl group to a nitrile.

Furthermore, the development of biocatalytic methods for nitrile synthesis is a rapidly advancing field. Aldoxime dehydratases are enzymes that can convert aldoximes to nitriles under mild, aqueous conditions. A chemoenzymatic approach, where the aldehyde intermediate is first synthesized and then converted to the nitrile using an aldoxime dehydratase, could significantly reduce the use of harsh chemical reagents and solvents.

A hypothetical greener synthetic route could, therefore, involve the selective bromination of 1-methylnaphthalene using a solid acid catalyst, followed by a nickel-catalyzed cyanation of the resulting 4-bromo-1-methylnaphthalene, or a direct conversion of the methyl group to a nitrile using a biocatalytic approach. Such a route would eliminate the use of carbon tetrachloride and reduce the number of synthetic steps, leading to a more sustainable and efficient process.

Table 2: Comparison of Traditional and Potential Emerging Synthetic Strategies

| Synthetic Step | Traditional Method | Potential Emerging Strategy | Green Chemistry Advantages |

| Bromination | N-Bromosuccinimide in CCl4 | Molecular bromine with solid acid catalyst or in-situ generation in flow | Avoidance of toxic and ozone-depleting solvents, improved selectivity, enhanced safety. |

| Cyanation | Multi-step conversion from methyl group | Direct nickel-catalyzed cyanation of an aryl bromide | Milder reaction conditions, use of less toxic cyanide sources, potentially fewer synthetic steps. |

| Nitrile Formation | Dehydration of oxime | Biocatalytic dehydration of aldoxime | Use of water as a solvent, mild reaction conditions, high selectivity. |

Reactivity and Reaction Mechanisms of 4 Bromonaphthalene 1 Carbonitrile

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. wikipedia.org For SNAr to occur, the aromatic ring must be electron-deficient, a condition facilitated by the presence of electron-withdrawing groups. libretexts.org

Role of Bromine as an Electron-Withdrawing Group

The bromine atom on the naphthalene (B1677914) ring of 4-bromonaphthalene-1-carbonitrile acts as an electron-withdrawing group primarily through the inductive effect. reddit.comump.edu.pl This effect arises from the difference in electronegativity between the bromine and carbon atoms, leading to a polarization of the C-Br bond. This withdrawal of electron density makes the aromatic ring more electrophilic and susceptible to attack by nucleophiles. youtube.commasterorganicchemistry.com While halogens are generally considered deactivating groups in electrophilic aromatic substitution, their electron-withdrawing nature is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com The order of reactivity for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to bond strength. masterorganicchemistry.comlibretexts.org This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the more electronegative halogens that create a more electrophilic carbon center. youtube.comlibretexts.org

Influence of Nitrile Group in Reaction Activation

The nitrile (-CN) group is a potent electron-withdrawing group, acting through both inductive effects and, more significantly, resonance effects. reddit.comnih.gov Its presence on the naphthalene ring of this compound dramatically enhances the ring's susceptibility to nucleophilic attack. nih.gov The nitrile group can stabilize the negative charge of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, through resonance delocalization. wikipedia.org This stabilization is most effective when the nitrile group is positioned ortho or para to the leaving group (the bromine atom), which is the case in this compound. libretexts.org This positioning allows the negative charge to be delocalized onto the nitrogen atom of the nitrile group, significantly lowering the activation energy of the reaction. wikipedia.orglibretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. rsc.org

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.orgchemrxiv.org This reaction is widely used to form carbon-carbon bonds, for example, in the synthesis of biaryl compounds. libretexts.org In the context of this compound, the bromine atom serves as the leaving group that participates in the catalytic cycle.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgchemrxiv.org The reaction of this compound with various arylboronic acids provides a direct route to 4-aryl-1-naphthalenecarbonitriles.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Ln | K2CO3 | 4-Methoxybiphenyl |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Ln | K2CO3 | 4-Cyanobiphenyl |

Data sourced from a study on heterodinuclear Pd-Ln catalysts. researchgate.net

Palladium-Catalyzed Cyanation of Aryl Bromides

Palladium-catalyzed cyanation is a method to introduce a nitrile group onto an aromatic ring, typically by reacting an aryl halide with a cyanide source. rsc.orgnih.gov While this compound already possesses a nitrile group, understanding this reaction is relevant as it provides a synthetic route to such compounds from the corresponding dibromonaphthalene. The reaction generally employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.gov The use of K₄[Fe(CN)₆] is considered a safer alternative to more toxic cyanide salts. nih.gov

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, cyanide transfer, and reductive elimination. nih.gov This methodology is known for its good functional group tolerance and milder reaction conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.govorganic-chemistry.org

Enantioselective Cross-Coupling Methodologies

Enantioselective cross-coupling reactions are a sophisticated class of transformations that allow for the synthesis of chiral molecules with high enantiomeric excess. acs.org While specific examples involving this compound are not extensively documented in the provided search results, the principles can be applied. These reactions typically utilize a chiral ligand coordinated to the metal catalyst (e.g., palladium or nickel). acs.org This chiral catalyst environment influences the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.

For a substrate like this compound, if it were to participate in a reaction creating a new stereocenter, a chiral catalyst could direct the approach of the coupling partner. For instance, in stereospecific cross-couplings of benzylic electrophiles, the use of specific ligands has been shown to be crucial for achieving high stereochemical fidelity. nih.gov The development of such methods for naphthalene-based systems is an active area of research, with the potential to provide enantiomerically enriched building blocks for various applications. nih.govrsc.org

Reduction Reactions of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can be transformed into various other functionalities, most notably primary amines through reduction.

Formation of Amine Derivatives

Common Reagents for Nitrile Reduction:

| Reagent | Description |

| Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, to primary amines. rsc.orgchadsprep.com The reaction typically involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. chadsprep.com |

| Sodium Borohydride (NaBH₄) | A milder and more selective reducing agent than LiAlH₄. ucalgary.ca While it readily reduces aldehydes and ketones, its ability to reduce less reactive functional groups like nitriles often requires harsher conditions or the use of catalysts. ucalgary.cawikipedia.org |

| Catalytic Hydrogenation | This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a widely used industrial process for the reduction of nitriles. |

It is important to note that the presence of the bromo substituent on the naphthalene ring could potentially influence the reaction. For instance, with very strong reducing agents like LiAlH₄, there is a possibility of a competing reaction where the aryl bromide is also reduced, although this is generally a less favorable reaction. researchgate.net

Michael-Type Addition Reactions

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. uchicago.edu The definition has been broadened to include additions to other electron-withdrawing groups, such as nitriles, that activate a conjugated system. For this compound to act as a Michael acceptor, it would require an unsaturated bond in conjugation with the cyano group. The naphthalene ring itself is aromatic and does not typically participate as a Michael acceptor in the classical sense.

However, if a derivative of this compound were synthesized to contain an α,β-unsaturated system attached to the naphthalene ring and in conjugation with the nitrile, it could then potentially undergo Michael-type additions. Nucleophiles such as thiols (in a thia-Michael reaction) could then add to the β-carbon of the unsaturated system. mdpi.comrsc.org The reactivity in such a scenario would be influenced by the electronic nature of the substituents on the naphthalene ring.

Theoretical Investigations of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms, predict reactivity, and understand the electronic properties of molecules.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While specific DFT studies on the reaction mechanisms of this compound are not found in the surveyed literature, DFT calculations are widely used to study the reactivity of related molecules. For instance, DFT has been employed to investigate the structural and electronic properties of naphthalene and its aza-derivatives, providing insights into their aromaticity and reactivity. researchgate.net Similar studies on diaminonaphthalene derivatives have used DFT to calculate optimized structures, energies, and electronic properties. youtube.com

A theoretical investigation of this compound could elucidate the transition states and intermediates involved in its reactions, such as the reduction of the nitrile group. Such studies can help in understanding the reaction pathway and the factors influencing the reaction rate and selectivity. mdpi.com

Analysis of Electron Transfer Processes

Electron transfer is a fundamental process in many chemical reactions. jeires.com DFT can be used to calculate key parameters that describe the propensity of a molecule to participate in electron transfer processes. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the ionization potential and electron affinity, respectively.

The electrophilicity index, derived from conceptual DFT, is a valuable descriptor for predicting the reactivity of molecules in reactions involving electron transfer. rsc.orgbohrium.com For this compound, calculating its electrophilicity could provide insights into its behavior as an electrophile in potential reactions. For example, a study on various naphthalene derivatives used DFT to calculate a range of quantum chemical parameters, including global electrophilicity, to understand their properties. jeires.com Such theoretical analyses can be instrumental in predicting the feasibility and outcome of reactions involving electron transfer.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Complex Organic Molecules

4-Bromonaphthalene-1-carbonitrile's utility as a foundational element for more complex structures is a cornerstone of its application in organic synthesis. It provides a pre-aromatized, functionalized core upon which chemists can build, leading to the efficient synthesis of elaborate molecules.

The naphthalene (B1677914) unit of this compound serves as a ready-made bicyclic system. Further annulation reactions, which are processes that form additional rings onto an existing structure, can be employed to construct larger polycyclic aromatic hydrocarbons (PAHs). While specific examples directly employing this compound are not extensively documented in readily available literature, the general strategy involves leveraging the bromo substituent for ring-forming reactions. For instance, transition metal-catalyzed reactions could be envisioned where the bromo group participates in intramolecular cyclizations to generate more extended polycyclic systems. The synthesis of N-doped heptalene-containing PAHs has been achieved through multi-step sequences often starting from functionalized naphthalene precursors. researchgate.net

Naphthalene derivatives are integral components of many pharmaceutical and agrochemical agents. chemimpex.comlookchem.com The unique structure of this compound makes it a potential intermediate in the synthesis of novel drug candidates and specialized agrochemicals. chemimpex.com The development of active pharmaceutical ingredients (APIs) often involves the use of such functionalized building blocks to construct the final complex molecule. cam.ac.uk Although direct lines of synthesis from this compound to specific commercial products are not prominently published, its structural motifs are relevant to compounds with biological activity. For example, various naphthalene derivatives have been investigated for their anti-inflammatory and antimicrobial properties. nih.govnih.govnih.gov

The formation of biaryl structures, which are core components in many pharmaceuticals, natural products, and materials, is a major application of aryl halides. researchgate.net this compound, as an aryl bromide, is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This reaction involves the coupling of an organoboron compound with an organohalide.

In a typical Suzuki coupling, this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a 4-aryl-naphthalene-1-carbonitrile. The reaction tolerates a wide range of functional groups, making it a powerful tool for creating diverse biaryl compounds. nih.gov While a specific study detailing the Suzuki coupling of this compound was not found, the reaction of the isomeric 2-bromonaphthalene (B93597) has been successfully demonstrated, suggesting the viability of this approach. researchgate.net

Table 1: Representative Cross-Coupling Reactions for Biaryl Formation

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide (e.g., this compound) + Arylboronic Acid | Palladium Catalyst + Base | Biaryl |

This table represents general reaction types applicable to aryl bromides like this compound.

Derivatization for Enhanced Functionality

The true synthetic power of this compound lies in the ability to selectively modify its two distinct functional groups, opening pathways to a wide array of derivatives with tailored properties.

The bromo and nitrile groups on the naphthalene ring can be chemically altered through various established synthetic methods. The bromo group, being a good leaving group, is a handle for introducing diverse substituents via nucleophilic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. Besides the Suzuki coupling for C-C bond formation, the Sonogashira coupling can be used to introduce alkynyl groups, and Buchwald-Hartwig amination can form C-N bonds. wikipedia.orglibretexts.orgmdpi.com

The nitrile group offers its own set of transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-bromo-1-naphthoic acid. nih.govlibretexts.org Alternatively, the nitrile can be reduced to a primary amine (4-bromo-1-naphthalenemethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgthieme-connect.dewikipedia.org This amine can then be further functionalized.

Table 2: Potential Transformations of this compound

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| Bromo | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt, base | Alkynyl |

| Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

The derivatization of the this compound scaffold is a strategy for the discovery of new biologically active molecules. By systematically modifying the bromo and nitrile groups and exploring the resulting structure-activity relationships (SAR), medicinal chemists can develop compounds with enhanced potency and selectivity for specific biological targets. nih.gov For instance, the introduction of different amine functionalities via derivatization of the nitrile group or through amination at the bromo position could lead to compounds with potential anticancer or antimicrobial activities. nih.govresearchgate.netnih.gov While specific studies initiating from this compound are sparse, the broader class of functionalized naphthalene derivatives is a rich area of research in medicinal chemistry. nih.govresearchgate.net

Fluorescent Probe Design

Fluorescent probes are indispensable tools in biomedical research and diagnostics, allowing for the visualization and quantification of specific analytes within complex biological systems. The naphthalene scaffold, with its inherent fluorescence properties, is an excellent platform for the design of such probes.

Ratiometric fluorescent probes offer significant advantages over single-intensity probes, as they allow for more accurate measurements by minimizing the influence of environmental factors. The design of ratiometric probes often involves the strategic modification of a fluorophore to induce a change in the ratio of two emission wavelengths upon binding to the target analyte.

The naphthalimide structure, which can be synthesized from precursors like this compound, is a popular choice for developing ratiometric fluorescent probes. frontiersin.org These probes have been successfully employed for the intracellular imaging of various analytes, including pH. nih.govbiorxiv.org For instance, a ratiometric fluorescent probe based on a naphthalimide scaffold has been developed for the visualization of caspase-3 activity, a key enzyme in apoptosis. frontiersin.org The probe's fluorescence emission shifts upon enzymatic cleavage, allowing for the ratiometric detection of this important biological process. frontiersin.org

Role in Material Science Applications

Beyond its applications in medicine, this compound and its derivatives are also valuable in the field of material science, contributing to the development of advanced organic materials with unique electronic and optical properties.

Development of Organic Semiconductors and Light-Emitting Diodes (LEDs)

Organic semiconductors are at the heart of next-generation electronic devices, including flexible displays, solar cells, and sensors. The tunable electronic properties of conjugated organic molecules make them ideal candidates for these applications. The naphthalene ring system, with its extended π-conjugation, is a common building block in the design of organic semiconductors.

Naphthalene-based copolymers have been specifically designed and synthesized for use in organic light-emitting diodes (OLEDs). nih.gov These materials can be engineered to emit light of specific colors, a crucial requirement for full-color displays. frontiersin.org The performance of OLEDs, including their efficiency and color purity, is highly dependent on the molecular structure of the organic materials used in the emissive layer. ossila.comossila.com Research has shown that the incorporation of naphthalene units into polymer backbones can lead to materials with high thermal stability and efficient blue-light emission, a key component for high-quality displays. nih.gov The specific substitution pattern on the naphthalene ring, as seen in this compound, can be strategically utilized to fine-tune the electronic and photophysical properties of these materials for optimal device performance.

Dye-Sensitized Solar Cells (DSCs)

While direct application of this compound as a primary sensitizer (B1316253) in commercially available Dye-Sensitized Solar Cells (DSSCs) is not extensively documented, its structural motifs are central to the design of advanced dyes. The core utility of this compound lies in its role as a precursor for sophisticated organic sensitizers.

Naphthalene-based structures are recognized for their tunable absorption spectra, high extinction coefficients, and good photo-stability, making them promising candidates for dye design. rsc.org Specifically, derivatives like naphthalene imides and diimides are being actively researched as sensitizers in both n-type (TiO2-based) and p-type (NiO-based) DSSCs. rsc.orgrsc.orgresearchgate.net

Detailed Research Findings:

Precursor for D-π-A Dyes: The fundamental structure of many high-efficiency organic dyes is the Donor-π-Acceptor (D-π-A) framework. This compound can serve as a key building block for the π-bridge or acceptor portion of such dyes. The bromo group allows for synthetic elaboration, enabling the attachment of donor groups (like triphenylamine) through palladium-catalyzed coupling reactions, while the electron-withdrawing nitrile group can enhance electron injection into the semiconductor's conduction band. niscpr.res.inresearchgate.net

Role of the Cyano Group: The cyano (nitrile) group is a well-established anchoring group to bind the dye molecule to the semiconductor surface (e.g., TiO2). researchgate.net Although cyanoacrylic acid is a more common anchor, the nitrile functionality in derivatives of this compound is significant for its electronic influence and potential binding capabilities.

| Parameter | Significance in DSSCs | Relevance of this compound |

| π-Conjugated System | Forms the backbone of the dye, responsible for light absorption (chromophore). | The naphthalene core provides a rigid, extended π-system. |

| Bromo Group | A reactive site for further chemical modification (e.g., Suzuki or Sonogashira coupling) to build larger D-π-A structures. | Allows the molecule to be used as a versatile synthetic intermediate. researchgate.net |

| Nitrile (Cyano) Group | Acts as an electron-withdrawing group and can serve as an anchor to the semiconductor surface. | Influences the electronic properties (LUMO level) and facilitates dye adsorption. niscpr.res.inresearchgate.net |

Optoelectronic Materials

In the field of optoelectronics, which involves devices that create, detect, and control light, organic materials are prized for their tunable properties, low cost, and mechanical flexibility. This compound serves as a crucial precursor for the synthesis of functional organic semiconductors.

Naphthalene derivatives, particularly naphthalene diimides (NDIs), are a well-regarded class of n-type (electron-transporting) organic semiconductors. gatech.edu Their high electron affinities, chemical and thermal stability, and potential for high charge-carrier mobility make them suitable for devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). gatech.edu

Detailed Research Findings:

Precursor for Functional NDI Derivatives: The synthesis of advanced NDI-based materials often starts with simpler, functionalized naphthalene units. Monobrominated NDIs are described as ideal precursors for creating more complex architectures. gatech.edu Similarly, this compound and its isomers, like 8-bromonaphthalene-1-carbonitrile, are valuable starting points. The bromo- group provides a handle for palladium-catalyzed reactions to extend the π-conjugation or link different molecular units together. umn.edu

Modulating Electronic Properties: The electronic properties of naphthalene derivatives can be precisely tuned by changing the substituents. researchgate.net The presence of both a bromo and a nitrile group on the naphthalene core provides two distinct sites for chemical modification, allowing for fine control over the final material's electronic and optical properties. For example, the bromo- group can be converted to other functional groups or used as a coupling site, while the nitrile group strongly influences the electron affinity of the molecule.

Synthesis of Multilayered Structures: Recent research has focused on creating complex, multi-layered organic structures with unique photoelectronic properties. frontiersin.org The synthesis of these molecules often relies on the coupling of building blocks like (1-bromonaphthalen-2-yl)diarylphosphine oxides, demonstrating the importance of bromonaphthalene derivatives as key intermediates in constructing sophisticated materials for advanced applications. frontiersin.org

| Feature | Role in Optoelectronics | Contribution of this compound |

| Naphthalene Core | Provides a stable, planar aromatic structure essential for charge transport. | Forms the foundational semiconductor backbone. |

| Bromo Group | Serves as a key reactive handle for synthetic elaboration and polymerization. | Enables its use as a building block for larger, more complex organic semiconductors. gatech.eduumn.edu |

| Nitrile Group | Acts as a strong electron-withdrawing group, lowering the LUMO energy level. | Enhances electron affinity, which is crucial for n-type semiconductor performance. |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-bromonaphthalene-1-carbonitrile, both one-dimensional and two-dimensional NMR experiments are employed to assign all proton and carbon signals unequivocally.

Proton NMR (¹H NMR) for Structural Confirmation

A hypothetical ¹H NMR data table for this compound in a suitable solvent like CDCl₃ is presented below for illustrative purposes. The expected chemical shifts are influenced by the electron-withdrawing nitrile group and the bromine atom.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 7.9 | Doublet | ~8.0 |

| H-3 | 7.6 - 7.7 | Triplet | ~7.5 |

| H-5 | 8.1 - 8.2 | Doublet | ~8.5 |

| H-6 | 7.5 - 7.6 | Triplet | ~7.8 |

| H-7 | 7.4 - 7.5 | Triplet | ~7.6 |

| H-8 | 8.0 - 8.1 | Doublet | ~8.2 |

This table is a hypothetical representation and actual values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In this compound, ten aromatic carbon signals and one nitrile carbon signal are expected. The chemical shifts are influenced by the substituents and the position of the carbon atom in the naphthalene (B1677914) ring. The carbon atom attached to the bromine (C-4) is expected to be shifted upfield due to the "heavy atom effect". stackexchange.com Conversely, the carbon of the nitrile group (C-11) and the carbon to which it is attached (C-1) would appear downfield.

A table of expected ¹³C NMR chemical shifts is provided below, based on general principles and data for related compounds. chemicalbook.comchemicalbook.comwisc.edu

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 130 - 135 |

| C-3 | 128 - 132 |

| C-4 | 120 - 125 |

| C-4a | 132 - 136 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 127 - 131 |

| C-8 | 125 - 129 |

| C-8a | 133 - 137 |

| C-11 (CN) | 117 - 122 |

This table is a hypothetical representation and actual values may vary.

Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC) for Complex Structure Assignment

To resolve any ambiguities in the assignment of the ¹H and ¹³C NMR spectra, a suite of two-dimensional NMR experiments is utilized. researchgate.netuvic.cascience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons on the naphthalene ring. For instance, a cross-peak between the signals for H-2 and H-3 would confirm their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu It is particularly crucial for identifying quaternary carbons (those without attached protons) like C-1, C-4, C-4a, and C-8a, and the nitrile carbon (C-11). For example, the proton at H-2 would show a correlation to C-4, and the proton at H-8 would show a correlation to C-1. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. In a rigid system like a naphthalene ring, NOESY can help to confirm assignments by showing through-space interactions between nearby protons, such as between H-8 and H-1.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound. science.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of this compound and provides valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₆BrN), the presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺. docbrown.infodocbrown.info

| Property | Value |

| Molecular Formula | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol synchem.de |

| Exact Mass (for ⁷⁹Br) | 230.96836 Da echemi.com |

| Exact Mass (for ⁸¹Br) | 232.96631 Da |

The observation of this distinct isotopic pattern in the mass spectrum is a strong indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pattern Analysis for Structural Information

In addition to the molecular ion peak, mass spectrometry also provides a fragmentation pattern that can offer insights into the structure of the molecule. libretexts.org The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the bromine atom or the cyano group.

A key fragmentation pathway would be the cleavage of the C-Br bond, leading to the formation of a [C₁₁H₆N]⁺ fragment. docbrown.info Another possible fragmentation is the loss of the CN group, resulting in a [C₁₀H₆Br]⁺ fragment. The relative abundance of these fragment ions can provide further corroboration of the proposed structure. The stable aromatic naphthalene core would likely remain intact as a major fragment. libretexts.org The mass spectrum of 1-bromonaphthalene (B1665260), for instance, shows a prominent peak for the loss of Br, resulting in the naphthalene cation. nih.govnist.gov A similar fragmentation would be expected for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The most distinct vibrations are associated with the nitrile group, the aromatic naphthalene core, and the carbon-bromine bond.

The nitrile (C≡N) group exhibits a sharp and intense absorption band in a relatively uncongested region of the spectrum, making it easily identifiable. pressbooks.pub The aromatic ring gives rise to multiple signals, including C-H stretching vibrations and C=C stretching vibrations within the ring. The carbon-halogen bond stretch is typically found in the fingerprint region of the spectrum.

A specification for this compound confirms that its IR spectrum should be consistent with its molecular structure. minglangchem.com The characteristic absorption frequencies for the functional groups in this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2100 - 2250 | Medium to Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic C-H (out-of-plane bend) | Bending | 700 - 900 | Strong |

| Carbon-Bromine (C-Br) | Stretching | 515 - 690 | Medium |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. Molecules with extensive conjugation, such as the naphthalene system in this compound, absorb light in the UV or visible range. libretexts.org

The absorption of UV light excites electrons from a lower-energy molecular orbital to a higher-energy one. For conjugated systems like this compound, the most significant electronic transitions are π → π* transitions. libretexts.org The naphthalene ring, being a large, conjugated π system, is the primary chromophore responsible for UV absorption. The presence of substituents like the bromo and nitrile groups can modulate the energy of these transitions and the wavelength of maximum absorbance (λmax). libretexts.org The energy gap for π→π* transitions in conjugated systems is smaller than in isolated double bonds, resulting in absorption at longer wavelengths. libretexts.org

The electronic transitions for this compound are expected to occur in the UV region, typical for aromatic molecules. The specific λmax values are influenced by the solvent environment and the electronic effects of the bromo and cyano substituents on the naphthalene core.

X-ray Crystallography for Solid-State Structure

Polymorphism and Disorder in Crystal Structures

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rsc.org These different forms, or polymorphs, can have distinct physical properties. Structural disorder refers to the random arrangement of atoms or molecules within a crystal lattice. nih.gov

A study on 8-halonaphthalene-1-carbonitriles identified two distinct polymorphs for the bromo analogue (8-bromonaphthalene-1-carbonitrile). umn.edu These findings suggest that this compound may also exhibit similar polymorphic behavior.

Polymorph A : This form was found to have orthorhombic symmetry and is isomorphous with 8-chloronaphthalene-1-carbonitrile (B11904909) and naphthalene-1,8-dicarbonitrile.

Polymorph B : This form displays monoclinic symmetry and is isomorphous with 8-iodonaphthalene-1-carbonitrile.

A key finding from this research was the presence of significant molecular disorder in all the studied halo carbonitriles. The molecules were found to be disordered with respect to the positions of the halogen atom and the nitrile group. umn.edu This means that within the crystal lattice, there is a statistical distribution of the bromine atom and the nitrile group over two possible positions, a common phenomenon in organic crystal structures. jlu.edu.cn

The crystallographic data for the two polymorphs of the analogous 8-bromonaphthalene-1-carbonitrile are presented below.

| Parameter | Polymorph A (8-bromo isomer) | Polymorph B (8-bromo isomer) |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Symmetry | Isomorphous with 8-chloronaphthalene-1-carbonitrile | Isomorphous with 8-iodonaphthalene-1-carbonitrile |

| Disorder | Molecules are disordered with respect to the location of the halogen atoms and the nitrile groups. umn.edu |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 4-bromonaphthalene-1-carbonitrile. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p).

Illustrative Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-C (aromatic) | ~1.38 - 1.42 Å |

| Bond Length | C-CN | ~1.44 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-CN | ~120° |

Disclaimer: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. They are not based on published experimental or computational data for this compound.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within the molecule through the analysis of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the LUMO is a key parameter, as it represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

For this compound, the presence of the electron-withdrawing nitrile group is expected to lower the energy of the LUMO compared to unsubstituted naphthalene (B1677914). The bromine atom, being electronegative, also contributes to this effect. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties.

Illustrative Electronic Properties of Naphthalene Derivatives (Calculated)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.15 | -1.40 | 4.75 |

| 1-Bromonaphthalene (B1665260) | -6.20 | -1.55 | 4.65 |

| 1-Cyanonaphthalene | -6.40 | -1.85 | 4.55 |

| This compound | ~ -6.45 | ~ -1.95 | ~ 4.50 |

Disclaimer: The values for this compound are estimated based on the trends observed for related compounds and are for illustrative purposes only.

DFT calculations are a powerful tool for predicting vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can be used to aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to the observed peaks.

For this compound, characteristic vibrational modes are expected for the C-Br stretching, the C≡N stretching of the nitrile group, and various C-H and C-C stretching and bending modes of the naphthalene ring. The calculated frequencies are often systematically scaled to better match experimental values due to the approximations inherent in the theoretical methods.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C≡N Stretch | ~2230 | Strong (IR), Medium (Raman) |

| Aromatic C-C Stretch | ~1500-1600 | Medium-Strong (IR & Raman) |

| Aromatic C-H Bending | ~750-900 | Strong (IR) |

| C-Br Stretch | ~500-650 | Medium (IR & Raman) |

Disclaimer: These are typical frequency ranges for the specified functional groups and are not based on specific calculations for this compound.

Molecular Modeling for Structure-Property Relationships

Molecular modeling encompasses a broader range of computational techniques aimed at understanding and predicting the relationship between a molecule's structure and its physical, chemical, or biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are prominent examples.

In the context of this compound, QSAR models could be developed to predict its potential biological activity by correlating its structural features with the activities of a series of related compounds. google.com Such models often use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. For instance, the lipophilicity (logP) and electronic parameters like the Hammett constants of the bromo and cyano substituents would be important descriptors in a QSAR study of naphthalene derivatives. google.com

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are invaluable for studying the thermodynamics and kinetics of chemical reactions. For this compound, these calculations can be used to investigate the energetics of its synthesis or its subsequent reactions. For example, the reaction energies, activation barriers, and transition state geometries for the cyanation of a bromonaphthalene precursor could be calculated.

By determining the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This information can help in understanding the reaction mechanism and in optimizing reaction conditions. For instance, calculations could elucidate the role of a catalyst in lowering the activation energy for the introduction of the nitrile group onto the naphthalene ring.

Comparative Studies with Analogous Compounds

Comparison with Other Halonaphthalene-1-carbonitriles (e.g., Iodo, Chloro)

The identity of the halogen atom at the 4-position of the naphthalene-1-carbonitrile scaffold plays a critical role in defining the molecule's reactivity and its utility as a synthetic intermediate.

The reactivity of 4-halonaphthalene-1-carbonitriles in reactions such as nucleophilic aromatic substitution is heavily influenced by the nature of the halogen substituent (Iodo, Bromo, Chloro). The rates of these reactions generally follow the trend of I > Br > Cl. ucsb.edulibretexts.org This trend is a result of two key factors: the carbon-halogen bond strength and the stability of the halide anion as a leaving group. libretexts.org The C-I bond is the weakest and the iodide ion is the most stable leaving group, making iodo-derivatives the most reactive in this class. Conversely, the C-Cl bond is the strongest, rendering chloro-derivatives the least reactive. libretexts.org

The versatility of these compounds as synthetic precursors, for instance in the formation of organometallic reagents, is also impacted by the halogen. Bromo- and iodo-naphthalenes are commonly used to form Grignard and organolithium reagents, which are pivotal in the construction of new carbon-carbon bonds. wikipedia.org 1-Bromonaphthalene (B1665260), for example, can be converted to its Grignard reagent or lithiated to form 1-lithionaphthalene, which can be further functionalized. wikipedia.org

The following table provides a comparative overview of the properties of different halogens, which in turn affect the reactivity of the corresponding halonaphthalene-1-carbonitriles.

| Halogen | Electronegativity | Bond Strength (C-X) | Leaving Group Ability |

| Iodo | Lowest | Weakest | Best |

| Bromo | Intermediate | Intermediate | Good |

| Chloro | Highest | Strongest | Fair |

This table illustrates the general trends in properties for halogens that influence the reactivity of the corresponding halonaphthalene-1-carbonitriles.

Positional Isomers (e.g., 6-Bromonaphthalene-1-carbonitrile)

The specific placement of the bromo and cyano groups on the naphthalene (B1677914) ring system has a profound effect on the molecule's electronic properties and, consequently, its reactivity and potential applications.

The position of a substituent on the naphthalene ring determines its electronic influence on the rest of the molecule. For instance, quantum chemical studies on cyanonaphthalene isomers have shown that the placement of the cyano group affects the energy levels of the molecule. mdpi.com The 1-cyanonaphthalene anion is slightly higher in energy than the 2-cyanonaphthalene anion. mdpi.com This suggests that the position of the cyano group influences the electronic distribution and stability of the molecule.

When considering electrophilic aromatic substitution, the existing substituents direct incoming groups to specific positions. The reactivity of different positions on the naphthalene ring is not uniform, and this is further modulated by the electronic effects (both inductive and resonance) of the substituents already present.

The differential reactivity of positional isomers can be exploited in the synthesis of complex molecules. For example, the synthesis of various bromonaphthalene derivatives can be achieved with high selectivity by controlling the reaction conditions and the initial substitution pattern. researchgate.net The ability to selectively functionalize different positions on the naphthalene core is crucial for the development of new materials and biologically active compounds.

Naphthalene Dicarbonitrile Derivatives

The introduction of a second cyano group onto the naphthalene ring, forming a dicarbonitrile derivative, leads to significant changes in the molecule's electronic properties and reactivity compared to its monocyano counterparts like 4-Bromonaphthalene-1-carbonitrile. The electron-withdrawing nature of the cyano groups is amplified in dinitrile systems. researchgate.net

Naphthalene diimides, which can be synthesized from naphthalene dicarbonitriles, are a class of compounds with customizable electronic properties that have applications in various fields. researchgate.net The presence of two cyano groups directly attached to the naphthalene core significantly lowers the reduction potentials of the molecule, making it a better electron acceptor. researchgate.net This enhanced electron-accepting ability is a key feature that distinguishes dicarbonitrile derivatives from their monocyano analogs and is a critical factor in their use in electronic materials.

| Compound Type | Number of Cyano Groups | Electron-Accepting Ability | Applications |

| Monocyano-naphthalene | 1 | Moderate | Synthetic Intermediates |

| Dicyano-naphthalene | 2 | High | Electronic Materials, Dyes |

This table provides a simplified comparison between monocyano- and dicyano-naphthalene derivatives.

Structure-Activity Relationships in Biological Contexts

The biological activity of naphthalene derivatives is intimately linked to their molecular structure. The type, number, and position of substituents on the naphthalene core can dramatically influence their interaction with biological targets. nih.govnih.gov

Naphthalene-containing compounds have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net For instance, a series of naphthalene-substituted triazole spirodienones have shown potent antiproliferative activity against various cancer cell lines. nih.gov Similarly, certain sulphonamide derivatives bearing a naphthalene moiety have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov

In the context of this compound, both the bromo and cyano substituents are expected to contribute to its potential biological activity. The bromine atom can participate in halogen bonding and increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The cyano group is a strong electron-withdrawing group and can participate in hydrogen bonding and dipole-dipole interactions. mdpi.com

While direct biological studies on this compound are not extensively documented in the provided search results, the structure-activity relationships observed in analogous compounds suggest that it could be a valuable scaffold for the design of new therapeutic agents. For example, studies on other cyano-substituted naphthalene derivatives have demonstrated their potential as anticancer agents. nih.govnih.gov The precise interplay of the bromo and cyano groups in this compound would need to be experimentally determined to fully understand its biological profile.

Future Directions and Research Gaps

Underexplored Synthetic Pathways

Current synthetic strategies for obtaining 4-Bromonaphthalene-1-carbonitrile and its derivatives are limited. While classical methods like the Sandmeyer reaction starting from the corresponding aniline (B41778) or direct bromination of 1-naphthalenecarbonitrile are plausible, they may suffer from issues with regioselectivity and harsh reaction conditions. Research into more efficient and selective synthetic routes is a critical starting point.

Future research should focus on:

Transition-Metal Catalyzed Cross-Coupling Reactions: The development of novel cross-coupling methods for the direct C-H cyanation of 1-bromonaphthalene (B1665260) or the C-H bromination of 1-naphthalenecarbonitrile could provide more direct and atom-economical routes.

Flow Chemistry Synthesis: Investigating continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and reproducibility compared to traditional batch methods.

Enzymatic Synthesis: The potential for biocatalytic routes, using enzymes to perform selective halogenation or cyanation, remains completely unexplored and could lead to greener synthetic alternatives.

Detailed Mechanistic Investigations of Novel Reactions

The reactivity of this compound is predicted to be rich, given the presence of two distinct reactive sites. The bromo substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. However, specific mechanistic studies on these transformations for this particular substrate are lacking. nih.gov

Key areas for mechanistic investigation include:

Palladium-Catalyzed Cyanation: While the conversion of aryl bromides to nitriles is a well-established transformation, a detailed kinetic and mechanistic study of the palladium-catalyzed cyanation of this compound would provide valuable insights into ligand effects, catalyst stability, and the influence of the naphthalene (B1677914) scaffold. nih.govnih.govrsc.org Understanding the intricate steps of oxidative addition, transmetalation, and reductive elimination in this specific context is crucial for optimizing reaction conditions. nih.gov

Sequential Functionalization: A significant research gap exists in understanding the selectivity and control in sequential reactions. For instance, does the electronic nature of the group introduced via coupling at the 4-position influence the reactivity of the 1-carbonitrile group, and vice-versa? Detailed studies are needed to develop a predictive model for its derivatization.

Photocatalytic Reactions: The application of modern photocatalysis to activate either the C-Br bond or the nitrile group of this compound is an exciting and unexplored frontier that could lead to novel transformations under mild conditions.

Expansion of Applications in Emerging Fields

The potential applications of this compound and its derivatives are largely hypothetical at present and require systematic investigation. The naphthalene core is a common motif in materials science and medicinal chemistry, suggesting several promising avenues.

Future research should target the following areas:

Organic Electronics: Naphthalene-based molecules have been investigated as organic semiconductors. The synthesis of polymers or oligomers from this compound could lead to new materials for Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The nitrile group could be used to tune the electronic properties and intermolecular interactions of these materials.

Fluorescent Probes: The naphthalene ring system is inherently fluorescent. Derivatives of this compound could be designed as fluorescent sensors for detecting metal ions or other analytes. The bromo and nitrile groups offer handles for attaching specific recognition units.

Agrochemicals and Pharmaceuticals: The exploration of this compound as a scaffold for new bioactive molecules is a significant research gap.

Comprehensive Biological Activity Profiling

There is a notable absence of data on the biological effects of this compound. Halogenated natural products often exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. researchgate.netnih.gov The presence of the bromine atom and the nitrile group on the naphthalene scaffold suggests that this compound and its derivatives could have interesting pharmacological profiles.

A systematic screening program is needed to:

Evaluate Antimicrobial and Antifungal Activity: Test the compound against a broad panel of pathogenic bacteria and fungi.

Assess Cytotoxic and Anticancer Potential: Screen against various cancer cell lines to determine if it exhibits antiproliferative effects. Many complex naphthalene derivatives have shown promise as anticancer agents.

Investigate Enzyme Inhibition: The compound could be tested for its ability to inhibit key enzymes involved in disease pathways.

The following table outlines a proposed initial screening cascade for the biological profiling of this compound.

| Biological Target Area | Specific Assays | Rationale |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) against S. aureus, E. coli, C. albicans | Halogenated aromatics can exhibit antimicrobial properties. nih.gov |

| Anticancer | MTT or SRB proliferation assays against a panel of cancer cell lines (e.g., NCI-60) | The naphthalene core is present in some anticancer agents. |

| Enzyme Inhibition | Cyclooxygenase (COX-1/COX-2) inhibition assays | To assess potential anti-inflammatory activity. |

Advanced Computational Chemistry for Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. nih.gov For this compound, where experimental data is scarce, in silico studies are particularly valuable.

Future computational research should focus on:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate the geometric and electronic structure, vibrational frequencies, and NMR chemical shifts of the molecule. These calculations can help in understanding its fundamental properties and predicting its reactivity in various chemical reactions.

Molecular Docking and Virtual Screening: If any biological activity is identified, molecular docking studies can be used to predict the binding mode of this compound derivatives with their biological targets. nih.gov This can guide the synthesis of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of derivatives with measured biological activity are synthesized, QSAR models can be developed to correlate their chemical structures with their biological activities. jsucompchem.org This can help in designing new compounds with enhanced activity.

Prediction of Material Properties: Computational models can be used to predict the electronic properties, such as HOMO/LUMO energy levels and charge transport characteristics, of polymers derived from this compound, aiding in the design of new organic electronic materials. nih.gov